2-[4-(3-Methoxyphenyl)phenyl]ethylamine
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Overview
Description
2-[4-(3-Methoxyphenyl)phenyl]ethylamine is an organic compound that belongs to the class of phenethylamines It features a methoxy group attached to the phenyl ring, which is connected to another phenyl ring via an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxybenzaldehyde and 4-bromophenylacetonitrile.
Grignard Reaction: The 3-methoxybenzaldehyde undergoes a Grignard reaction with phenylmagnesium bromide to form 3-methoxy-1,1-diphenylethanol.
Reduction: The intermediate is then reduced using lithium aluminum hydride to yield 2-[4-(3-Methoxyphenyl)phenyl]ethanol.
Amination: Finally, the alcohol is converted to the amine via a substitution reaction with ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Methoxyphenyl)phenyl]ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to more saturated amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces saturated amines or alcohols.
Substitution: Produces various substituted amines or amides.
Scientific Research Applications
2-[4-(3-Methoxyphenyl)phenyl]ethylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine involves its interaction with various molecular targets, including enzymes and receptors. The methoxy group and the phenyl rings play a crucial role in its binding affinity and specificity. The compound may act as an agonist or antagonist, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Similar structure but lacks the additional phenyl ring.
3-Methoxyphenethylamine: Similar structure but with the methoxy group in a different position.
Phenethylamine: The parent compound without any methoxy or additional phenyl groups.
Uniqueness
2-[4-(3-Methoxyphenyl)phenyl]ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-(3-methoxyphenyl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-17-15-4-2-3-14(11-15)13-7-5-12(6-8-13)9-10-16/h2-8,11H,9-10,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEJBXYTTVILRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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